molecular formula C9H8O3 B015094 2-Acetylbenzoic acid CAS No. 577-56-0

2-Acetylbenzoic acid

Cat. No. B015094
Key on ui cas rn: 577-56-0
M. Wt: 164.16 g/mol
InChI Key: QDAWXRKTSATEOP-UHFFFAOYSA-N
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Patent
US04036964

Procedure details

A mixture of 2- acetylbenzoic acid (6.21g), diethyl bromomalonate (9.0g.) and potassium hydroxide (2.12g.) in ethanol (50ml.) was heated under reflux for 6 hours. The cooled mixture was evaporated to dryness, water (100ml.) added and extracted with ether. The combined ethereal extracts were washed with water, dried and evaporated to dryness. The residue was heated under reflux with a mixture of concentrated hydrochloric acid (160ml.) -- acetic acid (100ml.) for two hours, cooled poured into iced water (1 liter). Filtration gave the product as a white solid, mp. 250° -2°, (lit mp. 248° -9°) (Found: C, 64.59; H, 4.01. C11H8O4 requires C, 64.70; H, 3.95).
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])(=O)[CH3:2].Br[CH:14](C(OCC)=O)[C:15]([O:17]CC)=[O:16].[OH-].[K+]>C(O)C>[CH3:2][C:1]1[C:4]2[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[O:8][C:14]=1[C:15]([OH:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
6.21 g
Type
reactant
Smiles
C(C)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
9 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(=O)OCC
Name
Quantity
2.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated to dryness, water (100ml.)
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
The residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux with a mixture of concentrated hydrochloric acid (160ml.)
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into iced water (1 liter)
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(OC(=O)C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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